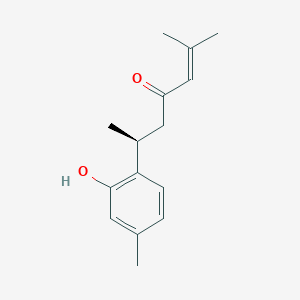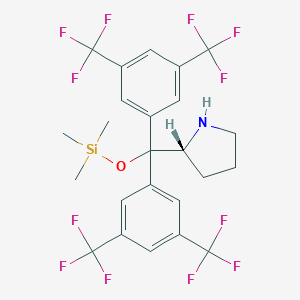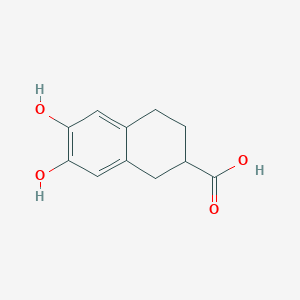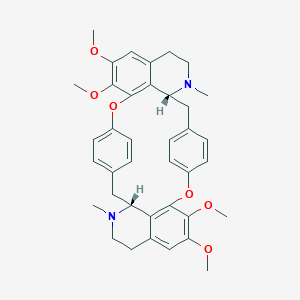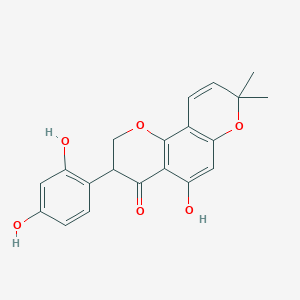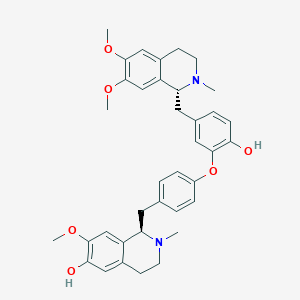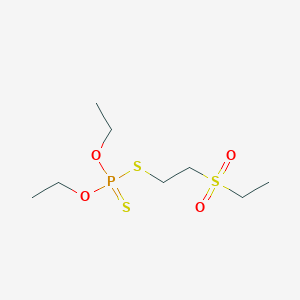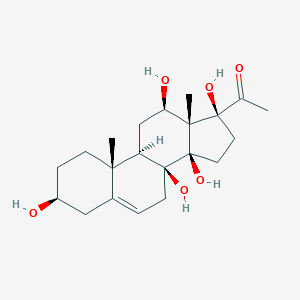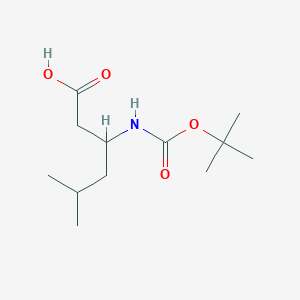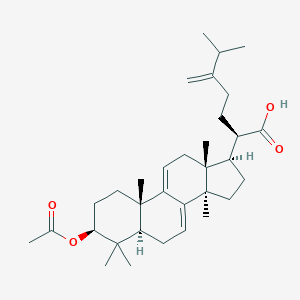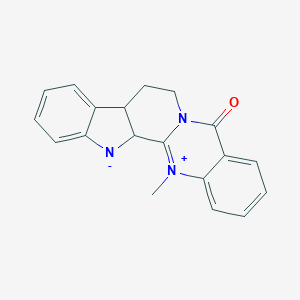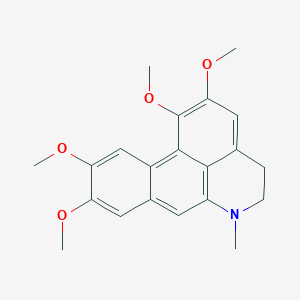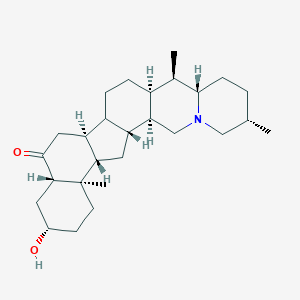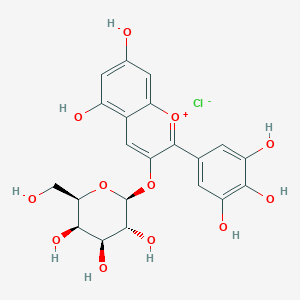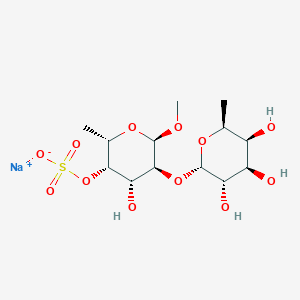
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate (MFFS) is a complex carbohydrate molecule that has attracted the attention of the scientific community due to its unique biochemical and physiological properties. MFFS is a sulfated fucosylated glycan that is found in various biological systems, including the extracellular matrix, cell surfaces, and secretions. This molecule has been shown to play a critical role in several biological processes, including cell adhesion, cell signaling, and immune response.
Wirkmechanismus
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate exerts its biological effects through various mechanisms, including binding to specific receptors on cell surfaces, modulating the activity of enzymes and signaling pathways, and regulating the expression of genes. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to interact with various proteins, including selectins, integrins, and growth factors, which are involved in cell adhesion, migration, and proliferation.
Biochemische Und Physiologische Effekte
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to have various biochemical and physiological effects, including modulating the activity of enzymes and signaling pathways, regulating gene expression, and modulating the immune response. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to be involved in several biological processes, including cell adhesion, migration, and proliferation, immune response, and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate is a complex molecule that can be challenging to synthesize and purify, which can limit its use in laboratory experiments. However, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has several advantages, including its ability to modulate the activity of enzymes and signaling pathways, regulate gene expression, and modulate the immune response. These properties make Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate a valuable tool for studying various biological processes and developing new therapies for diseases such as cancer and autoimmune disorders.
Zukünftige Richtungen
There are several future directions for research on Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate, including investigating its role in tissue development and regeneration, exploring its potential as a therapeutic target for cancer and autoimmune disorders, and developing new methods for synthesizing and purifying Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate. Additionally, future research could focus on elucidating the molecular mechanisms underlying the biological effects of Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate and identifying new receptors and signaling pathways that interact with Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate.
Conclusion:
In conclusion, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate is a complex carbohydrate molecule that has several unique biochemical and physiological properties. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been extensively studied in various scientific fields, including glycobiology, immunology, and cancer research. Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate exerts its biological effects through various mechanisms, including binding to specific receptors on cell surfaces, modulating the activity of enzymes and signaling pathways, and regulating the expression of genes. Despite the challenges associated with synthesizing and purifying Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate, this molecule has several advantages that make it a valuable tool for studying various biological processes and developing new therapies for diseases such as cancer and autoimmune disorders.
Synthesemethoden
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One of the most common chemical synthesis methods involves the use of fucose and sulfate donors, which are coupled together to form Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate. Enzymatic synthesis methods involve the use of fucosyltransferases and sulfotransferases to catalyze the formation of Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate from precursor molecules.
Wissenschaftliche Forschungsanwendungen
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been extensively studied in various scientific fields, including glycobiology, immunology, and cancer research. In glycobiology, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to play a critical role in cell adhesion and migration, which are essential processes in tissue development and regeneration. In immunology, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages. In cancer research, Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate has been shown to be involved in tumor cell invasion and metastasis.
Eigenschaften
CAS-Nummer |
131511-45-0 |
|---|---|
Produktname |
Methyl-2-O-fucopyranosylfucopyranoside 4-sulfate |
Molekularformel |
C13H24NaO12S |
Molekulargewicht |
426.37 g/mol |
IUPAC-Name |
sodium;[(2S,3S,4S,5S,6R)-4-hydroxy-6-methoxy-2-methyl-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C13H24O12S.Na/c1-4-6(14)7(15)8(16)12(22-4)24-11-9(17)10(25-26(18,19)20)5(2)23-13(11)21-3;/h4-17H,1-3H3,(H,18,19,20);/q;+1/p-1/t4-,5-,6+,7+,8-,9+,10+,11-,12-,13+;/m0./s1 |
InChI-Schlüssel |
XYBKNXNYIFYNLY-LOUHMKPMSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2OC)C)OS(=O)(=O)[O-])O)O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)OS(=O)(=O)[O-])O)O)O)O.[Na+] |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)OS(=O)(=O)[O-])O)O)O)O.[Na+] |
Synonyme |
methyl-2-O-alpha-L-fluoropyranosyl-alpha-L-fucopyranoside 4-sulfate methyl-2-O-fucopyranosylfucopyranoside 4-sulfate MFPFP-4S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



